molecular formula C15H14ClIO B057572 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene CAS No. 1103738-29-9

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Cat. No. B057572
M. Wt: 372.63 g/mol
InChI Key: CZFRIPGHKLGMEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, where phase-transfer catalysts and conditions like ultrasound irradiation can significantly affect the reaction kinetics and yields. For example, ethoxy-4-nitrobenzene, a related compound, was synthesized from 4-chloronitrobenzene using potassium ethoxide in a homogeneous system under specific conditions, highlighting the importance of catalysts and reaction conditions in such syntheses (Wang & Rajendran, 2007).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their bonding and interactions. For instance, the study on 4-halotriaroylbenzenes showed that C-X...O=C interactions dominate the structures of chloro- and bromo- derivatives, while I...I interactions are crucial in the iodo derivative, suggesting the structural determinants in such compounds are influenced by halogen bonding (Pigge, Vangala, & Swenson, 2006).

Chemical Reactions and Properties

Iodobenzene-catalyzed reactions are significant for the functionalization of such compounds. For example, the iodobenzene-catalyzed alpha-oxidation of ketones using diacyloxy(phenyl)-lambda3-iodanes as oxidants demonstrates the compound's role in facilitating specific chemical transformations (Ochiai et al., 2005).

Physical Properties Analysis

The physical properties of chemical compounds are crucial for understanding their behavior and potential applications. Studies on compounds like 2-chloro-1,4-dimethoxybenzene cation radical reveal their role in oxidative processes and hint at the properties that might be expected from 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, such as oxidation potential and reactivity (Teunissen et al., 1998).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. For instance, the difunctionalization of 2-amino-4H-pyrans with iodobenzene diacetate and N-chlorosuccinimide showcases the oxidative capabilities and potential for functional group transformations in related compounds (Mandha et al., 2012).

Scientific Research Applications

  • Halogen Bonding in Structural Determination : The study of halogen bonding, particularly C-X...O=C interactions and I...I interactions, in derivatives like 4-iodotribenzoylbenzene provides insights into structural determinants in organic compounds (Pigge, Vangala, & Swenson, 2006).

  • Cyclization Reactions : Iodobenzene derivatives are used in cyclization reactions, such as in the preparation of 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides, demonstrating their utility in synthesizing complex organic compounds (Moroda & Togo, 2008).

  • Ethoxylation Processes : Ethoxylation of chloronitrobenzene using phase-transfer catalysts and ultrasound irradiation is an example of nucleophilic substitution reactions where such compounds are involved (Wang & Rajendran, 2007).

  • Synthesis of Polymeric Materials : Compounds like 1-methoxy-4-ethoxybenzene are used in the electrosynthesis and characterization of polymers, offering insights into polymer structures and properties (Moustafid et al., 1991).

  • Halogenation Techniques : Research on halogenations using N-Halosuccinimide and acidic catalysts, where compounds like [hydroxy(tosyloxy)iodo]benzene are effective catalysts, demonstrates the versatility of these chemicals in organic synthesis (Bovonsombat & Mcnelis, 1993).

  • Oxidation Reactions : Studies on iodobenzene-catalyzed alpha-oxidation of ketones indicate the role of such compounds in oxidation processes in organic chemistry (Ochiai et al., 2005).

  • Aminocarbonylation Reactions : Iodobenzene derivatives with various substituents are used in aminocarbonylation reactions, indicating their utility in synthesizing carboxamide and ketocarboxamide compounds (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).

  • Polymer-supported Iodobenzene Synthesis : The synthesis of polymer-supported iodobenzene and its use as a recyclable reagent in organic reactions highlight its applications in green chemistry (Suzuki & Togo, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

The future directions of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene are likely tied to its use in the synthesis of Dapagliflozin and potentially other pharmaceuticals. As research in the treatment of type 2 diabetes and other diseases progresses, the demand for this compound may increase.

properties

IUPAC Name

1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClIO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFRIPGHKLGMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649082
Record name 1-Chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

CAS RN

1103738-29-9
Record name 1-Chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
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Synthesis routes and methods I

Procedure details

To a 250 mL of 4-necked flask equipped with an internal thermometer and a condenser was added ethoxybenzene (6.4 g, 52.5 mmol) and dichloromethane (19.2 mL) and the mixture was cooled to −5° C. Aluminum (III) chloride (7.4 g, 55 mmol) was added over 1 h while maintaining the internal temperature below 0° C. After the addition was completed, the mixture was stirred for 30 min at 0˜5° C., and a solution of 2-chloro-5-iodobenzoyl chloride (15.0 g, 50 mmol) in dichloromethane (21 mL) was added dropwise over 1 hour while maintaining the internal temperature below 5° C. The mixture was stirred for another 1 hour at 0˜5° C. and warmed to 10˜15° C. Polymethylhydrosiloxane (PMHS) (15.0 g, 0.25 mol) was added dropwise while maintaining the internal temperature below 25° C. After stirring for 10 hours at 25° C., additional PMHS (9.0 g, 0.15 mol) was added to the above mixture. After stirring for another 16 hours at 30° C., the mixture was cooled to 5˜10° C. and ice water (50 mL) was added slowly dropwise over 1 hour with stirring. The mixture was filtered and the filter cake was slurried with dichloromethane (100 mL) containing diatomite (20 g). The mixture was filtered and the filter cake was washed with dichloromethane (2×50 mL). The combined organic layers were washed with brine (100 mL). After removal of the volatiles, the residue was dissolved in absolute ethanol (45 mL) and refluxed with mechanical stirring (100 RPM) and cooled to 0° C. After stirring for another 16 h at 0˜5° C., the mixture was filtered and the filter cake was washed with pre-cooled (0˜5° C.) ethanol (2×5 mL), dried under vacuum at 40° C. for 12 h to give 14.2 g of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene as a white solid. This solid was recrystallized from ethanol (42.6 mL) to give 12.5 g of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene as a white solid. Yield, 67%, HPLC purity, HPLC-0002: 99.5%. 1H NMR (CDCl3, 400 MHz): δ 7.21˜7.29 (m, 3H), 7.11 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 3.99˜4.07 (m, 4H), 1.43 (t, J=7.2 Hz, 3H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Polymethylhydrosiloxane
Quantity
15 g
Type
reactant
Reaction Step Four
[Compound]
Name
PMHS
Quantity
9 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A jacketed 1 L three-necked round bottom flask with mechanical stirrer, rubber septum with temperature probe and gas bubbler was charged with crude (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (30.13 g, 77.93 mmol), acetonitrile (300 mL, KF=0.004 wt % water) and the suspension was set stirring under nitrogen and was cooled to about 5° C. Then triethylsilane (28 mL, 175.30 mmol, 2.25 equiv) was added followed by boron trifluoride-diethyletherate (24 mL, 194.46 mmol, 2.50 equiv) which was added over about 30 seconds. The reaction was warmed to ambient over 30 min and was stirred for 17 hours. The reaction was diluted with methyl tert-butyl ether (150 mL) followed by saturated aq sodium bicarbonate (150 mL) which was added over about 1 minutes. Mild gas evolution was noticed and the biphasic solution was stirred at ambient for 45 minutes. The upper organic phase was washed with saturated aq. sodium bicarbonate (100 mL), and with saturated aq. sodium chloride (50 mL). The washed extract was concentrated on a rotary evaporator to about one half of its original volume and was diluted with water (70 mL). Further concentration in vacuo at 45° C. was done until white prills formed which were allowed to cool to ambient while stirring. After about 30 minutes at ambient, the suspended solids were isolated by filtration, washed with water (30 mL), and were dried in vacuo at 45° C. After about 2.5 hours, this afforded 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene as a slightly waxy white granular powder (28.28 g, 98.2 area % by HPLC at 220 nm, 97.4% “as-is” yield).
Quantity
30.13 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
boron trifluoride-diethyletherate
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
Reactant of Route 2
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1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
Reactant of Route 3
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1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
Reactant of Route 4
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
Reactant of Route 5
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Citations

For This Compound
11
Citations
L MA, M Zhang, Z XU, Y Sun, J Zhu… - Journal of China …, 2017 - pesquisa.bvsalud.org
This paper describes a practical process for a SGLT2 inhibitor dapagliflozin. The target product was synthesized from 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene and 2, 3, 4, 6-tetra-O-…
Number of citations: 3 pesquisa.bvsalud.org
K Vaňková, M Rahm, J Choutka… - … –A European Journal, 2021 - Wiley Online Library
Access to unprotected (hetero)aryl pseudo‐C‐glucosides via a mild Pd‐catalysed Hiyama cross‐coupling reaction of protecting‐group‐free 1‐diisopropylsilyl‐d‐glucal with various (…
S Hu, W Sun, Y Wang, H Yan - Medicinal Chemistry Research, 2019 - Springer
A series of halogenated Phenstatin analogs were designed as microtubule destabilizing agent by docking study. It was synthesized within three steps starting from 2-chloro-5-…
Number of citations: 6 link.springer.com
SY Sung, YN Chae, DY Lee, KM Kim… - Letters in Drug …, 2020 - ingentaconnect.com
Background: Dapagliflozin, developed as an SGLT-2 inhibitor, has a low melting point and high hygroscopicity, which needs extreme care during pharmaceutical production to keep the …
Number of citations: 0 www.ingentaconnect.com
L Zhao, Y Dong, Q Xia, J Bai, Y Li - The Journal of Organic …, 2020 - ACS Publications
We report the first example of zinc-catalyzed cyanation of aryl iodides with formamide as the cyanogen source. The transformation was promoted by the bisphosphine Nixantphos ligand…
Number of citations: 14 pubs.acs.org
S Yuren, L Jiandong, L Quan, Y Ken… - Chinese Journal of …, 2020 - sioc-journal.cn
The preparation of C-aryl glycosides via mild Ni/bipyridine-catalyzed reductive arylation of C (1)-glycosyl halides with electron-deficient aryl bromides was developed. Moderate to high α…
Number of citations: 2 sioc-journal.cn
MM Zhao, H Zhang, S Iimura, MS Bednarz… - … Process Research & …, 2020 - ACS Publications
The development of an efficient manufacturing process for sotagliflozin (LX4211), a dual inhibitor of sodium–glucose cotransporter-1/2 (SGLT-1/2) for the treatment of diabetes, is …
Number of citations: 7 pubs.acs.org
A Manoj, S Das, A Kunnath Ramachandran… - Future Medicinal …, 2020 - Future Science
Diabetes is a chronic progressive metabolic disease caused by insulin deficiency or insulin resistance. In spite of the availability of several antihyperglycaemics, there is a need for the …
Number of citations: 21 www.future-science.com
P Bisignano, C Ghezzi, H Jo, NF Polizzi… - Nature …, 2018 - nature.com
Sodium-dependent glucose transporters (SGLTs) exploit sodium gradients to transport sugars across the plasma membrane. Due to their role in renal sugar reabsorption, SGLTs are …
Number of citations: 37 www.nature.com
孙雨人, 刘建东, 林泉, 姚建, 童玮琦, 钱群 - 有机化学, 2020 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: qianqun@shu.edu.cn Received October 20, 2020; revised November 12, …
Number of citations: 2 sioc-journal.cn

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